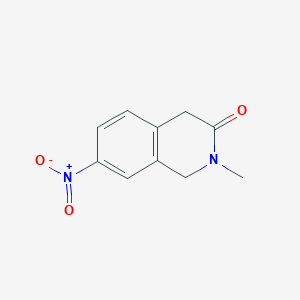
2-Methyl-7-nitro-1,2-dihydroisoquinolin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-7-nitro-1,2-dihydroisoquinolin-3(4H)-one, also known as MNQ, is a heterocyclic compound that has attracted significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
Therapeutic Applications of Isoquinoline Derivatives
Isoquinoline derivatives, including tetrahydroisoquinolines, have been extensively studied for their therapeutic potential. One of the key areas of research has been their application in cancer therapy and central nervous system (CNS) disorders. Tetrahydroisoquinolines, recognized as "privileged scaffolds," have transitioned from being known for neurotoxicity to being explored for neuroprotective and anticancer properties. The FDA-approved drug trabectedin, for treating soft tissue sarcomas, exemplifies the anticancer potential of these compounds. Isoquinoline derivatives have also shown promise against infectious diseases like malaria, tuberculosis, HIV, and leishmaniasis, and are being explored for novel drug development with unique mechanisms of action (Singh & Shah, 2017).
Isoquinoline Alkaloids and N-Oxides in Drug Discovery
Research on natural isoquinoline alkaloids and their N-oxides from plants has revealed over 200 biologically active compounds with antimicrobial, antibacterial, antitumor, and other activities. These studies underscore the significance of isoquinoline N-oxides as a rich source of drug discovery leads. Computational predictions suggest new potential applications for these compounds, emphasizing their importance in future therapeutic development (Dembitsky, Gloriozova, & Poroikov, 2015).
特性
IUPAC Name |
2-methyl-7-nitro-1,4-dihydroisoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-11-6-8-4-9(12(14)15)3-2-7(8)5-10(11)13/h2-4H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZNUWVXHRYGEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(CC1=O)C=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-7-nitro-1,2-dihydroisoquinolin-3(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


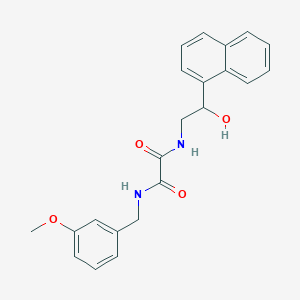
![N-(4-ethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2584609.png)
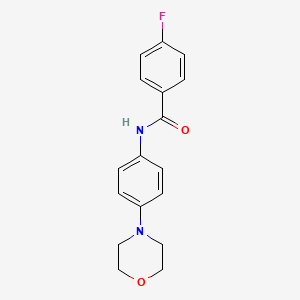
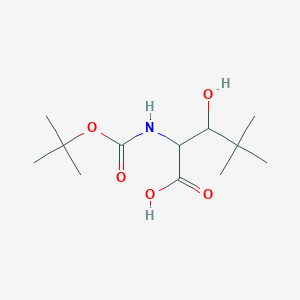
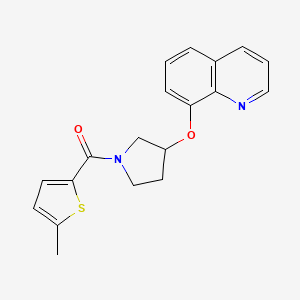
![N-(4-chlorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2584614.png)

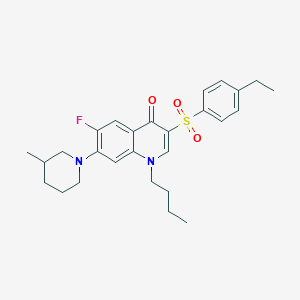
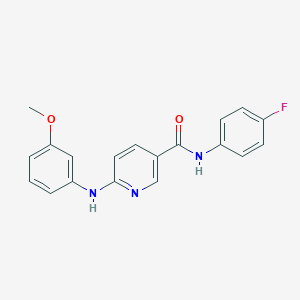
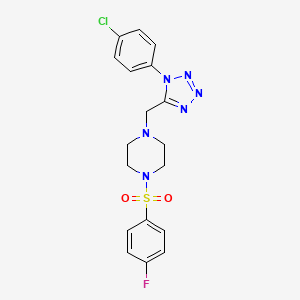
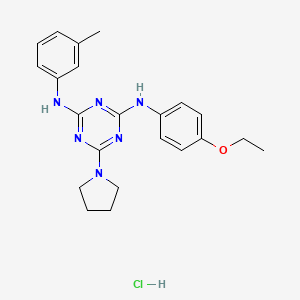

![3-[(4-Methoxyphenyl)methoxy]-1,2-oxazole-5-carboxylic acid](/img/structure/B2584629.png)